FDG vs. X-Gal for SA-β-gal Quantification
In a direct comparison using human foreskin fibroblast Hs68 cells, the FDG fluorimetric method resolved significant differences in SA-β-gal activity between early (p26+1) and late (p30+1) passage cells, while the X-Gal cytochemical method failed to discriminate between these populations (95% vs. 100% positive cells, respectively) [1]. The FDG method demonstrated high precision with a relative standard deviation (RSD) below 10% [1].
| Evidence Dimension | Quantitative resolution of senescence-associated β-galactosidase activity |
|---|---|
| Target Compound Data | Fluorescein signal in p30+1 cells was generally stronger than in p26+1 cells; RSD <10% |
| Comparator Or Baseline | X-Gal cytochemical staining: 95% positive for p26+1 cells, 100% positive for p30+1 cells (similar results) |
| Quantified Difference | FDG provided measurable discrimination between passage numbers; X-Gal did not |
| Conditions | Human foreskin fibroblast Hs68 cells, passage 26+1 vs. passage 30+1 |
Why This Matters
FDG enables quantitative measurement of SA-β-gal activity, a critical marker of cellular senescence, whereas X-Gal provides only binary positive/negative information, limiting its utility in dose-response studies and aging research.
- [1] Yang NC, Hu ML. A fluorimetric method using fluorescein di-β-d-galactopyranoside for quantifying the senescence-associated β-galactosidase activity in human foreskin fibroblast Hs68 cells. Anal Biochem. 2004 Feb 15;325(2):337-43. View Source
